Methyl N-Boc-4-piperidinepropionate

Description

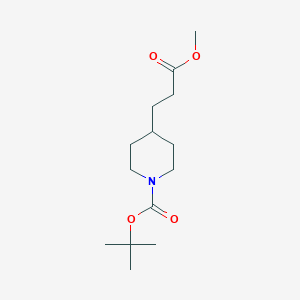

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936703 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162504-75-8 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl N-Boc-4-piperidinepropionate: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-Boc-4-piperidinepropionate is a pivotal bifunctional linker molecule increasingly utilized in the rational design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. As a derivative of the privileged piperidine scaffold, this compound offers a valuable combination of structural rigidity and synthetic versatility, making it an ideal component in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its application in the development of next-generation pharmaceuticals.

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacological profile of drug candidates.[1] this compound, also known by its IUPAC name tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate, has emerged as a critical building block, primarily serving as a linker in the synthesis of PROTACs.[2][3][4][5]

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2][4] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7][8][9] The piperidine ring within this compound provides a degree of conformational constraint, which can be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][10]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in multi-step organic syntheses and for predicting the characteristics of the final PROTAC molecule.

| Property | Value | Source(s) |

| CAS Number | 162504-75-8 | [3][4] |

| Molecular Formula | C₁₄H₂₅NO₄ | [3][4] |

| Molecular Weight | 271.35 g/mol | [3] |

| IUPAC Name | tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically >97% | |

| Storage Conditions | Sealed in a dry, room temperature environment |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process commencing with commercially available starting materials. The following is a representative experimental protocol.

Synthesis of 1-tert-butoxycarbonyl-4-piperidone

This initial step involves the protection of the piperidine nitrogen, a common strategy in the synthesis of piperidine-containing compounds.

Reaction:

Procedure:

-

To a solution of 4-piperidone hydrochloride in a suitable solvent such as dichloromethane (DCM), add triethylamine at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-tert-butoxycarbonyl-4-piperidone.

Wittig or Horner-Wadsworth-Emmons Reaction

The protected piperidone is then subjected to a carbon-carbon bond-forming reaction to introduce the propionate side chain.

Reaction (Horner-Wadsworth-Emmons):

Procedure:

-

To a suspension of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF), add triethyl phosphonoacetate dropwise at 0 °C.

-

After the evolution of hydrogen gas ceases, add a solution of 1-tert-butoxycarbonyl-4-piperidone in THF.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

Reduction of the Alkene

The double bond introduced in the previous step is reduced to a single bond.

Reaction:

Procedure:

-

Dissolve the product from the previous step in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.

Analytical Data

| Analytical Technique | Expected Data |

| ¹H NMR | Expected signals would include those for the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons (multiplets, ~1.1-1.8 ppm and ~2.7-4.1 ppm), the methylene protons of the propionate side chain (multiplets, ~1.5-2.5 ppm), and the methyl ester group (singlet, ~3.6 ppm). |

| ¹³C NMR | Characteristic peaks would be observed for the tert-butyl group (~28 ppm), the piperidine ring carbons (~30-50 ppm), the propionate side chain carbons (~30-40 ppm), the ester carbonyl (~174 ppm), and the Boc carbonyl (~155 ppm). |

| Mass Spectrometry (MS) | The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 272.18. |

| Infrared (IR) Spectroscopy | Key absorption bands would be expected for the C=O stretching of the ester and the urethane carbonyl groups. |

Application in PROTAC Development: A Conceptual Workflow

This compound serves as a versatile linker for the modular synthesis of PROTACs. The following workflow illustrates its application in connecting a hypothetical target protein ligand to an E3 ligase ligand.

In this conceptual workflow, the Boc protecting group on this compound is first removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the piperidine nitrogen. This free amine can then be coupled to a carboxylic acid on the POI ligand via standard amide bond formation conditions (e.g., using HATU and DIPEA). Subsequently, the methyl ester of the linker is hydrolyzed to a carboxylic acid, which is then coupled to an amine on the E3 ligase ligand to yield the final PROTAC molecule.

Role in Signaling Pathways: Targeted Protein Degradation

Once assembled into a PROTAC, the piperidinepropionate linker facilitates the formation of a ternary complex, which is the crucial first step in the targeted degradation of the POI.

The PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI, tagging it for degradation. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can engage in further catalytic cycles of protein degradation.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and development. Its inherent structural features, derived from the piperidine scaffold, offer advantages in the design of potent and effective PROTACs. The synthetic accessibility and the ability to be readily incorporated into modular synthetic workflows make it a linker of choice for the construction of novel targeted protein degraders. As the field of targeted protein degradation continues to expand, the importance of well-characterized and strategically designed linkers like this compound will undoubtedly grow, paving the way for new therapeutic interventions for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS:162504-75-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound CAS#: 162504-75-8 [amp.chemicalbook.com]

- 7. explorationpub.com [explorationpub.com]

- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl N-Boc-4-piperidinepropionate: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-4-piperidinepropionate, with the CAS Number 162504-75-8, is a pivotal bifunctional molecule increasingly utilized in the field of medicinal chemistry and drug discovery. Its unique structural features, combining a protected piperidine ring with a methyl ester functional group, make it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its critical role in the rapidly advancing area of targeted protein degradation.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its chemical structure consists of a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group, and a methyl propionate chain attached at the 4-position of the piperidine ring. This combination of a lipophilic protecting group and a reactive ester functionality allows for its strategic incorporation into more complex molecular architectures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 162504-75-8 | N/A |

| Molecular Formula | C₁₄H₂₅NO₄ | [1] |

| Molecular Weight | 271.36 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 339.2 ± 15.0 °C | [2] |

| Density (Predicted) | 1.048 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature, Sealed in dry | [2] |

Table 2: Spectroscopic Data (Predicted/Reference)

| Type | Data |

| ¹H NMR | Due to the lack of publicly available experimental spectra for the specific molecule, a representative spectrum of a similar N-Boc protected piperidine derivative would show characteristic peaks for the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.0-4.0 ppm), and the methyl ester group (singlet, ~3.6 ppm). |

| ¹³C NMR | A representative spectrum would display signals for the carbonyl carbons of the Boc and ester groups (~155 and ~173 ppm respectively), the quaternary carbon of the Boc group (~80 ppm), and various carbons of the piperidine ring and the propionate chain. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common and effective method involves the protection of the piperidine nitrogen followed by the introduction of the propionate side chain.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

Materials:

-

Methyl 3-(piperidin-4-yl)propanoate hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a solution of methyl 3-(piperidin-4-yl)propanoate hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (Et₃N) (2.2 equivalents) at 0 °C.

-

Boc Protection: To the above solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in PROTAC Technology

The primary and most significant application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperidine scaffold of this compound provides a rigid and synthetically versatile core for the linker, which is a critical component of a PROTAC molecule. The length and composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC-Mediated Protein Degradation Pathway

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

The synthesis of a PROTAC using this compound typically involves the deprotection of the Boc group to reveal the secondary amine of the piperidine ring. This amine can then be coupled to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands). The methyl ester of the propionate side chain can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to a ligand for the target protein. This modular approach allows for the rational design and synthesis of a diverse range of PROTACs for various therapeutic targets.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined structure and versatile chemical handles make it an indispensable tool in the construction of complex molecules, most notably PROTACs. As the field of targeted protein degradation continues to expand, the demand for and importance of such specialized building blocks are set to grow, further solidifying the role of this compound in the future of medicine.

References

Molecular structure and weight of Methyl N-Boc-4-piperidinepropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-4-piperidinepropionate is a bifunctional molecule widely utilized in the field of medicinal chemistry, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a protected piperidine ring, a common scaffold in pharmaceuticals, and a methyl ester functional group, making it a versatile building block for constructing larger, more complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role in targeted protein degradation.

Molecular Structure and Properties

This compound, also known as tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate, possesses the molecular formula C14H25NO4 and a molecular weight of approximately 271.35 g/mol .[1][2] The molecule's structure is characterized by a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and a methyl propionate substituent at the 4-position of the piperidine ring. The Boc protecting group is crucial for synthetic applications, as it prevents unwanted reactions at the piperidine nitrogen, allowing for selective modifications at other parts of the molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted.

| Property | Value | Reference |

| Molecular Formula | C14H25NO4 | [1][2] |

| Molecular Weight | 271.35 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 339.2 ± 15.0 °C | [2] |

| Density (Predicted) | 1.048 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Role in PROTAC Drug Development

This compound is primarily employed as a linker component in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[3] They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3]

The piperidine moiety within this compound serves as a rigid and metabolically stable component of the PROTAC linker. The rigidity of the piperidine ring can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase, a critical step for efficient protein degradation.

General PROTAC Mechanism

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.

Experimental Protocols

A plausible, though not explicitly documented, synthetic workflow could involve the following key steps:

Conclusion

This compound is a valuable chemical intermediate for the synthesis of PROTACs, a promising class of therapeutics. Its rigid piperidine scaffold and bifunctional nature make it an important tool for drug discovery and development professionals. Further research into its specific applications and the development of detailed, publicly available synthesis protocols will undoubtedly accelerate its use in the creation of novel protein degraders.

References

A Technical Guide to the Spectroscopic Characterization of Methyl N-Boc-4-piperidinepropionate

For Researchers, Scientists, and Drug Development Professionals

The molecular formula for Methyl N-Boc-4-piperidinepropionate is C₁₄H₂₅NO₄, and its molecular weight is 271.35 g/mol .

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with similar structures.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.05 | br d | 2H | Piperidine H-2e, H-6e |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.68 | t | 2H | Piperidine H-2a, H-6a |

| ~2.30 | t | 2H | -CH₂-COOCH₃ |

| ~1.70 | d | 2H | Piperidine H-3e, H-5e |

| ~1.60 | q | 2H | -CH₂-CH₂-COOCH₃ |

| ~1.48-1.58 | m | 1H | Piperidine H-4 |

| ~1.44 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.08 | qd | 2H | Piperidine H-3a, H-5a |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~174.0 | -COO- (ester) |

| ~155.0 | -COO- (Boc) |

| ~79.5 | -C(CH₃)₃ (Boc) |

| ~51.5 | -OCH₃ |

| ~44.0 | Piperidine C-2, C-6 |

| ~35.5 | Piperidine C-4 |

| ~32.0 | -CH₂-CH₂-COOCH₃ |

| ~31.5 | Piperidine C-3, C-5 |

| ~29.0 | -CH₂-COOCH₃ |

| ~28.5 | -C(CH₃)₃ (Boc) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 272.18 | [M+H]⁺ |

| 294.16 | [M+Na]⁺ |

| 216.14 | [M-tBu+H]⁺ |

| 172.10 | [M-Boc+H]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2975, 2930, 2855 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1690 | C=O stretch (carbamate - Boc) |

| ~1435 | C-H bend (methyl) |

| ~1365 | C-H bend (t-butyl) |

| ~1245, 1160 | C-O stretch (ester and carbamate) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition for ¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

Data Acquisition for ¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[1]

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.[2]

Data Acquisition:

-

Ionization Mode: Positive ESI is typically used to generate protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.[1]

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizer Gas (Nitrogen) Pressure: Adjusted to obtain a stable spray.

-

Drying Gas (Nitrogen) Flow and Temperature: Optimized to desolvate the ions efficiently.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): [3]

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.[4]

-

Apply pressure to ensure good contact between the sample and the crystal.[4]

Alternatively (KBr Pellet Method for Solids): [5]

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4]

-

Press the mixture in a pellet die under high pressure to form a transparent pellet.[4]

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.[6]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[6]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Logical Relationship of Spectroscopic Data.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. jascoinc.com [jascoinc.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

A Technical Guide to the Physical and Chemical Properties of N-Boc-Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (N-Boc) piperidine moiety is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a vast array of biologically active molecules stems from the synthetic versatility and favorable physicochemical properties imparted by the N-Boc protecting group. This technical guide provides an in-depth overview of the core physical and chemical characteristics of N-Boc-piperidine derivatives, supported by experimental protocols and logical workflows to aid in their application in research and development.

Physical Properties

The introduction of the N-Boc group significantly influences the physical properties of the piperidine ring, primarily by increasing its lipophilicity and steric bulk. This modification affects melting point, boiling point, and solubility, which are critical parameters for drug design and formulation.

Melting and Boiling Points

The melting and boiling points of N-Boc-piperidine derivatives are dictated by the nature of other substituents on the piperidine ring. Generally, these compounds are solids at room temperature with relatively high melting points.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Boc-piperidine | 75844-69-8 | C₁₀H₁₉NO₂ | 185.26 | N/A | 130-140 (15 mmHg)[1] |

| N-Boc-Piperidine-4-carboxylic Acid | 84358-13-4 | C₁₁H₁₉NO₄ | 229.27 | 148-153[2] | 353.2±35.0 (Predicted)[2] |

| N-Boc-Piperidine-4-carboxylic acid methyl ester | Not Available | C₁₂H₂₁NO₄ | 243.30 | 33.0-37.0[3] | 307.4±35.0 (Predicted)[3] |

| N-Boc-4-piperidinemethanol | 123855-51-6 | C₁₁H₂₁NO₃ | 215.29 | 78-82[4][5] | 308.0±15.0 (Predicted)[4] |

| 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 | C₁₆H₂₄N₂O₂ | 276.37 | 136-137[6] | 400.6±38.0 (Predicted)[6] |

| (S)-1-N-Boc-piperidine-2-ethanol | 199942-74-0 | C₁₂H₂₃NO₃ | 229.32 | Not Available | Not Available |

Solubility

The Boc group, being lipophilic, generally decreases the aqueous solubility of piperidine derivatives while enhancing their solubility in organic solvents.[7] The overall solubility profile is, however, highly dependent on the other functional groups present in the molecule.

| Compound Name | Water Solubility | Organic Solvent Solubility |

| N-BOC-piperidine-4-carboxylic acid | Insoluble[2][8] | Not specified |

| 1-N-Boc-4-(Phenylamino)piperidine | Not specified | DMF: 15mg/mL; DMSO: 25mg/mL; Ethanol: 25mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5mg/mL[6][9] |

| N-Boc-4-piperidinemethanol | Not specified | Soluble in Methanol[4] |

| 1-Boc-piperidine | Not specified | Soluble in many common organic solvents such as methanol, ethanol and chloroform.[10] |

| N-Boc-piperazine | Less soluble in water | Soluble in organic solvents such as dichloromethane and methanol.[11] |

Chemical Properties and Reactivity

The N-Boc group plays a crucial role in directing the reactivity of the piperidine ring. It deactivates the nitrogen atom towards many reactions, allowing for selective modifications at other positions of the ring.

N-Boc Group Stability and Deprotection

The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of conditions, including basic and nucleophilic reactions. However, it is readily cleaved under acidic conditions, which is a key feature for its use in multi-step synthesis.

Caption: General workflow for the deprotection of N-Boc-piperidine derivatives.

Reactivity of the Piperidine Ring

With the nitrogen atom protected, the piperidine ring can undergo various transformations. For instance, functional groups on the ring, such as hydroxyl or carboxylic acid groups, can be modified. N-Boc-4-hydroxypiperidine is a versatile intermediate that can be oxidized to the corresponding ketone, which can then undergo further reactions like reductive amination.

References

- 1. 75844-69-8 CAS MSDS (1-Boc-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-Boc-Piperidine-4-Carboxylic Acid Exporters Suppliers [sgtlifesciences.com]

- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 4. N-boc 4-Piperdine Methanol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 5. N-Boc-4-piperidinemethanol 97 123855-51-6 [sigmaaldrich.com]

- 6. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 9. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

In-Depth Technical Guide to the Solubility Characteristics of Methyl N-Boc-4-piperidinepropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-4-piperidinepropionate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, makes it a key building block in the development of therapeutic agents, notably as a precursor in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists used in HIV-1 therapy. Understanding the solubility of this intermediate is paramount for its effective use in synthetic chemistry, influencing reaction kinetics, purification strategies, and overall process efficiency.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally analogous N-Boc protected piperidine derivatives to provide a robust predictive analysis. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to ascertain precise solubility data under their specific laboratory conditions.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.35 g/mol |

| Appearance | Solid |

| IUPAC Name | tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate |

Predicted Solubility Profile

The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) group significantly influences the solubility of the parent piperidine structure. The Boc group reduces the overall polarity of the molecule and masks the hydrogen bond donating capacity of the piperidine nitrogen. Consequently, this compound is expected to exhibit greater solubility in organic solvents and limited solubility in aqueous solutions.

The following table summarizes the predicted solubility of this compound in common laboratory solvents at ambient temperature. These predictions are based on the general solubility characteristics of N-Boc protected amines and piperidine derivatives.[1][2][3]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Chlorinated | High | The non-polar nature of DCM effectively solvates the non-polar Boc group and the hydrocarbon backbone. |

| Chloroform | Chlorinated | High | Similar to DCM, chloroform is an excellent solvent for non-polar to moderately polar organic compounds. |

| Methanol | Polar Protic | Moderate to High | The alkyl chain of methanol can interact with the non-polar regions, while the hydroxyl group can interact with the ester functionality. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly larger alkyl chain may enhance interactions with the Boc group. |

| Tetrahydrofuran (THF) | Ether | Moderate | As a polar aprotic solvent, THF can solvate the molecule without the steric hindrance of protic solvents. |

| Ethyl Acetate | Ester | Moderate | Its polarity is suitable for dissolving moderately polar organic compounds. |

| Acetone | Ketone | Moderate | A polar aprotic solvent that is a good general solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | A powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Water | Polar Protic | Low to Insoluble | The large, non-polar Boc group and the overall organic structure limit its ability to form favorable interactions with the highly polar water molecules. A Safety Data Sheet for this compound notes no available data for water solubility. |

| Hexane | Non-polar | Low | While the Boc group has non-polar character, the presence of the ester and the carbamate functionalities reduces solubility in highly non-polar alkane solvents. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the equilibrium shake-flask method is recommended. This method is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[4]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Dichloromethane, Methanol, Water)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the undissolved solid and the dissolved solute is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker. Allow the vials to stand to let the excess solid settle. For finer separation, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilution: Dilute the extracted supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or GC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Visualization of Experimental Workflow and Synthetic Relevance

The following diagrams illustrate the experimental workflow for solubility determination and the role of this compound as a synthetic intermediate.

Caption: Workflow for Experimental Solubility Determination.

Caption: Synthetic pathway from the core intermediate to its application.

Conclusion

While specific, publicly available quantitative solubility data for this compound remains scarce, a strong predictive understanding of its solubility characteristics can be established based on the well-understood physicochemical effects of the N-Boc protecting group. It is anticipated to be highly soluble in chlorinated organic solvents and moderately soluble in polar organic solvents, with poor solubility in water. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology for empirical determination. The role of this compound as a key intermediate in the synthesis of CCR5 antagonists underscores the importance of a thorough understanding of its solubility for the efficient development of novel therapeutics.

References

Commercial Sources and Availability of Methyl N-Boc-4-piperidinepropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-4-piperidinepropionate (CAS No. 162504-75-8) is a key building block in modern medicinal chemistry and drug discovery, particularly recognized for its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][2] The piperidine moiety in this compound provides a stable and synthetically tractable scaffold, while the N-Boc protecting group allows for controlled, stepwise chemical modifications. This guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and its application in synthetic workflows.

Commercial Availability and Physicochemical Data

This compound is readily available from a variety of commercial suppliers specializing in research chemicals and pharmaceutical intermediates. The compound is typically offered in various purities, with ≥95% being common. The table below summarizes key data and representative suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Sigma-Aldrich | 162504-75-8 | C14H25NO4 | 271.35 | 97% | Sold as a solid. |

| MedChemExpress | 162504-75-8 | C14H25NO4 | 271.36 | Not specified | Marketed as a PROTAC linker.[2] |

| Sunway Pharm Ltd | 162504-75-8 | C14H25NO4 | 271.35 | Not specified | Available for bulk inquiry.[3] |

| Bide Pharmatech Ltd. | 162504-75-8 | C14H25NO4 | 271.35 | 97% | - |

| Shanghai Raise Chemical Technology Co.,Ltd | 162504-75-8 | C14H25NO4 | 271.35 | 98% (HPLC) | - |

Synthetic Protocols

For instance, the synthesis of the related compound, N-Boc-piperidine-4-carboxylic acid methyl ester, has been described via several routes, including the reaction of N-Boc-piperidine-4-carboxylic acid with trimethylsilyl diazomethane or with methyl iodide in the presence of a base.[4][5] These methods could likely be adapted for the synthesis of this compound.

A general synthetic approach could involve the following steps:

-

Protection: Protection of the piperidine nitrogen with a Boc group.

-

Esterification: Esterification of the propionic acid moiety to the corresponding methyl ester.

Researchers should consult standard organic synthesis textbooks and journals for detailed procedures on these types of transformations.

Application in PROTAC Synthesis

The primary application of this compound is as a linker or a component of a linker in the synthesis of PROTACs. The workflow below illustrates the conceptual integration of this building block into a PROTAC molecule.

Caption: Workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a commercially accessible and valuable reagent for drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its utility as a linker in PROTAC synthesis underscores its importance for researchers and scientists in this area. While specific, detailed synthesis protocols are not widely published, its preparation can be achieved through standard synthetic methodologies. The information provided in this guide serves as a foundational resource for the procurement and application of this key chemical building block.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - CAS:162504-75-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 5. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl N-Boc-4-piperidinepropionate: Safety, Handling, and Storage

This guide provides comprehensive safety, handling, and storage information for Methyl N-Boc-4-piperidinepropionate (CAS: 162504-75-8), a key intermediate in pharmaceutical research and drug development.[1][2][3] The following sections detail the physical and chemical properties, safety protocols, and generalized experimental procedures for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

This compound is a derivative of piperidine, featuring a Boc-protecting group on the nitrogen atom and a methyl propionate substituent at the 4-position.[1][2] While comprehensive experimental data is limited, the following table summarizes its key physical and chemical properties based on available data sheets.

| Property | Value | Source |

| Molecular Formula | C14H25NO4 | [1][2][3] |

| Molecular Weight | 271.35 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 339.2 ± 15.0 °C | [2] |

| Density (Predicted) | 1.048 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1][2] |

Safety and Hazard Information

While specific toxicity data for this compound is largely unavailable, information from safety data sheets for structurally similar compounds indicates that it should be handled with care.[4][5][6][7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][8]

| Hazard | Description | Precautionary Statements |

| Skin Irritation | May cause skin irritation upon contact.[5][6][7] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[5][6] |

| Eye Irritation | May cause serious eye irritation.[5][6][7] | Wear safety glasses with side-shields. If in eyes, rinse cautiously with water for several minutes.[5][6][9] |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol.[4][5] | Avoid breathing dust. Use only in a well-ventilated area.[4][5] |

| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[5][9] |

Incompatible Materials: Strong oxidizing agents, strong acids, bases, acid anhydrides, and acid chlorides.[4][7][9]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NOx).[4]

Handling and Storage Protocols

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye Protection: Safety glasses with side-shields or chemical goggles.[4][5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.[4]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[4][5]

General Handling Workflow

The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting.

Storage Conditions

Store this compound in a tightly closed container in a dry and well-ventilated place.[4][5][6] Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

Emergency and First Aid Procedures

In the event of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[4][6][9] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4][6][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] |

The following diagram outlines the logical steps for responding to an accidental exposure.

Spill and Disposal Procedures

Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[4] For small spills, sweep up the solid material and place it in a suitable container for disposal.[4] Avoid generating dust. For large spills, prevent the product from entering drains and contain the material for disposal according to local regulations.[4]

Waste Disposal: Dispose of waste materials in accordance with federal, state, and local environmental control regulations.[4]

Experimental Protocols

General Reductive Amination Protocol (Illustrative Example)

This protocol is for illustrative purposes and is based on the synthesis of a related compound.[10] It should be adapted and optimized for specific research needs.

-

Imine Formation: Dissolve the N-Boc-piperidine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask. Add the desired amine (1.2 eq) and stir the mixture at room temperature for 1-2 hours.[10]

-

Reduction: To the stirred mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).[10]

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[10]

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[10]

The following diagram illustrates the workflow for this generalized experimental protocol.

References

- 1. This compound - CAS:162504-75-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound CAS#: 162504-75-8 [amp.chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. peptide.com [peptide.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Methyl N-Boc-4-piperidinepropionate: A Key Intermediate in Pharmaceutical Synthesis

Introduction: Methyl N-Boc-4-piperidinepropionate is a heterocyclic organic compound that serves as a crucial building block in the field of medicinal chemistry and drug development. Its structure, featuring a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group and a methyl propionate functional group, makes it a versatile intermediate for synthesizing complex pharmaceutical agents. The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The formal IUPAC name for this compound is tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate .[1] It is also known by several synonyms, including N-Boc-4-piperidinylpropionic acid methyl ester and 1-Boc-4-piperidinepropanoic acid methyl ester.[1][2][3]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 162504-75-8 | [1][2] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1][4] |

| Molecular Weight | 271.35 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 339.2 ± 15.0 °C (Predicted) | [1] |

| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in a dry place at room temperature | [1][2] |

Synthesis and Experimental Protocols

This compound is primarily used as an intermediate and is synthesized from commercially available precursors. The synthesis generally involves the protection of the piperidine nitrogen with a Boc group and esterification of the carboxylic acid. The Boc protecting group is advantageous as it allows for controlled, regioselective reactions and can be readily removed under acidic conditions for subsequent functionalization.

General Synthesis Workflow

A logical synthetic pathway involves the esterification of N-Boc-4-piperidinepropionic acid. This ensures the primary amine of the piperidine ring is protected, preventing side reactions during the esterification process.

Caption: General workflow for the synthesis of this compound.

Example Experimental Protocol: Esterification

The following is a generalized protocol for the synthesis of this compound via Fischer esterification. Note: This is a representative method; specific conditions may require optimization.

-

Dissolution: Dissolve N-Boc-4-piperidinepropionic acid in an excess of methanol, which acts as both the solvent and a reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Research

The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules.

Synthesis of Fibrinogen Receptor Antagonists

One notable application is in the preparation of arginylglycylaspartic acid (RGD) derivatives that function as fibrinogen receptor antagonists.[1] These antagonists are of significant interest in cardiovascular medicine as they can prevent platelet aggregation, a key process in thrombosis. The piperidinepropionate moiety serves as a scaffold to correctly orient the pharmacophoric groups responsible for binding to the fibrinogen receptor (integrin αIIbβ3) on platelets.

Caption: Role as an intermediate for drugs targeting platelet aggregation.

Utility in Medicinal Chemistry

The incorporation of the piperidine ring is a common strategy in drug design to enhance the physicochemical properties of a lead compound. Piperidine-containing molecules often exhibit:

-

Improved Solubility: The nitrogen atom can be protonated at physiological pH, increasing aqueous solubility.

-

Metabolic Stability: The rigid ring structure can be less susceptible to metabolic degradation compared to linear alkyl chains.

-

Scaffolding: It provides a three-dimensional framework to which various functional groups can be attached to optimize binding with a biological target.

The Boc group facilitates its use in multi-step syntheses by protecting the reactive piperidine nitrogen, allowing other parts of the molecule to be modified selectively.[5] It is a vital tool in the synthesis of compounds for a range of therapeutic areas, from oncology to central nervous system disorders.

References

Methodological & Application

Synthesis of Methyl N-Boc-4-piperidinepropionate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl N-Boc-4-piperidinepropionate, a valuable building block in medicinal chemistry and drug development. Two distinct and reliable synthetic routes are presented: the Arndt-Eistert homologation of N-Boc-piperidine-4-carboxylic acid and the Horner-Wadsworth-Emmons (HWE) reaction of N-Boc-4-piperidone followed by catalytic hydrogenation. This guide offers a comprehensive comparison of these methods, including detailed procedural steps, reagent specifications, reaction conditions, and purification techniques. All quantitative data is summarized for easy comparison, and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a prevalent feature in many approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The propionic acid methyl ester side chain at the 4-position provides a versatile handle for further chemical modifications, making this compound highly valuable in the construction of complex molecular architectures for drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and prevents unwanted side reactions during synthesis, and can be readily removed under acidic conditions.

This document outlines two robust methods for the preparation of this compound, allowing researchers to choose the most suitable approach based on available starting materials, scalability, and safety considerations.

Method 1: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[1][2] This route begins with the commercially available N-Boc-piperidine-4-carboxylic acid and proceeds through the formation of an acid chloride, a diazoketone intermediate, and a final Wolff rearrangement in the presence of methanol to yield the desired propionate ester.[2][3]

Signaling Pathway Diagram

Caption: Arndt-Eistert Homologation Workflow.

Experimental Protocol

Step 1: Synthesis of N-Boc-piperidine-4-carbonyl chloride

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas.

-

Once the reaction is complete (cessation of gas evolution), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride which is used immediately in the next step.

Step 2: Synthesis of Diazo(N-Boc-4-piperidyl)methanone

Caution: Diazomethane is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. As a safer alternative, (trimethylsilyl)diazomethane can be used.

-

Dissolve the crude N-Boc-piperidine-4-carbonyl chloride from the previous step in anhydrous diethyl ether (Et2O, 0.5 M) and cool to 0 °C.

-

Slowly add a freshly prepared solution of diazomethane in Et2O (2.2 eq) to the stirred acid chloride solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.

-

Wash the ethereal solution with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone.

Step 3: Synthesis of this compound (Wolff Rearrangement)

-

Dissolve the crude diazoketone in anhydrous methanol (0.2 M).

-

To this solution, add silver benzoate (0.1 eq) as a catalyst.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Method 2: Horner-Wadsworth-Emmons (HWE) Reaction and Hydrogenation

This two-step sequence provides a high-yielding and often more scalable alternative to the Arndt-Eistert reaction. The HWE reaction involves the olefination of N-Boc-4-piperidone with triethyl phosphonoacetate to form an α,β-unsaturated ester.[4][5] Subsequent catalytic hydrogenation of the double bond yields the desired saturated propionate.[6]

Signaling Pathway Diagram

Caption: Horner-Wadsworth-Emmons Route Workflow.

Experimental Protocol

Step 1: Synthesis of Methyl (N-Boc-piperidin-4-ylidene)acetate (HWE Reaction)

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Methyl (N-Boc-piperidin-4-ylidene)acetate.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

-

Dissolve Methyl (N-Boc-piperidin-4-ylidene)acetate (1.0 eq) in methanol (0.2 M) in a flask suitable for hydrogenation.

-

Add palladium on carbon (10% Pd/C, 5-10 mol% Pd) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps. Further purification can be achieved by column chromatography if necessary.

Data Presentation

| Parameter | Method 1: Arndt-Eistert Homologation | Method 2: HWE & Hydrogenation |

| Starting Material | N-Boc-piperidine-4-carboxylic acid | N-Boc-4-piperidone |

| Key Reagents | Oxalyl chloride, Diazomethane (or TMS-diazomethane), Silver benzoate | Triethyl phosphonoacetate, Sodium hydride, 10% Pd/C, H₂ |

| Overall Yield | 50-70% (typical) | 70-90% (typical) |

| Scalability | Limited by the use of diazomethane | Readily scalable |

| Safety Concerns | Use of highly toxic and explosive diazomethane | Use of flammable sodium hydride and hydrogen gas |

| Purity (post-chromatography) | >98% | >98% |

Conclusion

Both the Arndt-Eistert homologation and the Horner-Wadsworth-Emmons reaction followed by hydrogenation are effective methods for the synthesis of this compound. The choice of method will depend on the specific needs of the researcher. The Arndt-Eistert reaction is a well-established method for carbon chain extension, but the use of hazardous diazomethane may be a limiting factor for some laboratories. The HWE and hydrogenation route offers a safer and often higher-yielding alternative that is more amenable to large-scale synthesis. The detailed protocols and comparative data provided in this document are intended to assist researchers in the successful and efficient preparation of this important synthetic intermediate.

References

- 1. orgsyn.org [orgsyn.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Application of Methyl N-Boc-4-piperidinepropionate in PROTAC Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

Methyl N-Boc-4-piperidinepropionate is a valuable building block in the synthesis of PROTACs, serving as a rigid linker component. The piperidine moiety imparts conformational constraint to the linker, which can pre-organize the PROTAC into a favorable orientation for ternary complex formation, potentially leading to enhanced degradation efficiency and selectivity compared to more flexible linkers. This document provides detailed application notes and protocols for the use of this compound in PROTAC synthesis.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the synthesis and evaluation of a PROTAC.

Data Presentation

| PROTAC Name (Target) | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| Hypothetical PROTAC A (BRD4) | Piperidine-based | HeLa | 50 | >90 |

| Hypothetical PROTAC B (AR) | Piperidine-based | VCaP | 25 | >95 |

| Hypothetical PROTAC C (BTK) | Piperidine-based | Ramos | 100 | >85 |

Note: DC50 (Degradation Concentration 50) is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of a PROTAC using this compound. These protocols are based on standard organic chemistry principles for amide bond formation and Boc deprotection. Optimization may be required based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Coupling of this compound to a POI Ligand with a Free Amine

Objective: To form an amide bond between the carboxylic acid of the linker and an amine-functionalized POI ligand.

Materials:

-

This compound

-

Amine-functionalized POI Ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Saponification of the Methyl Ester:

-

Dissolve this compound (1.0 eq) in a mixture of THF/MeOH/H₂O.

-

Add LiOH·H₂O (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture with 1N HCl to pH ~4-5 and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

-

-

Amide Coupling:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the resulting carboxylic acid (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected POI-linker conjugate.

-

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the secondary amine of the piperidine ring for subsequent coupling.

Materials:

-

Boc-protected POI-linker conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

Procedure:

-

Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in anhydrous DCM.

-

Add TFA (10-20% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected POI-linker conjugate, which can often be used in the next step without further purification.

Protocol 3: Coupling of the Deprotected POI-Linker to a Carboxylic Acid-Functionalized E3 Ligase Ligand

Objective: To form the final PROTAC molecule by coupling the deprotected POI-linker with a carboxylic acid-functionalized E3 ligase ligand.

Materials:

-

Deprotected POI-linker conjugate

-

Carboxylic acid-functionalized E3 Ligase Ligand (e.g., a pomalidomide derivative)

-

HATU

-

DIPEA

-

Anhydrous DMF

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected POI-linker conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, perform an aqueous workup as described in Protocol 1, step 2.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.

Protocol 4: Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Appropriate cell line

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and probe with the primary antibodies for the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable synthetic building block for the construction of PROTACs. The rigidity conferred by the piperidine ring can be advantageous for optimizing the geometry of the ternary complex, a critical factor for efficient protein degradation. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs incorporating this linker. Researchers should note that the specific reaction conditions and purification methods may require optimization for each unique PROTAC molecule. The successful development of a potent PROTAC is an iterative process of rational design, chemical synthesis, and rigorous biological evaluation.

Application Notes and Protocols for Methyl N-Boc-4-piperidinepropionate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-4-piperidinepropionate is a bifunctional linker molecule increasingly utilized in the rational design of novel therapeutics, particularly in the field of targeted protein degradation. Its unique structure, incorporating a Boc-protected piperidine ring and a methyl propionate group, offers a balance of rigidity and flexibility, which is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug conjugates. This document provides detailed application notes and experimental protocols for the use of this compound as a linker in drug discovery, with a focus on its application in Proteolysis Targeting Chimeras (PROTACs).

The piperidine moiety within the linker structure imparts a degree of conformational constraint, which can be advantageous in pre-organizing the bioactive components of a drug conjugate for optimal target engagement. The propionate side chain provides a versatile handle for conjugation to either a targeting ligand or a payload, while the Boc-protecting group allows for orthogonal synthesis strategies.

Key Applications

-

PROTACs: this compound is a valuable building block for the synthesis of PROTACs, heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.

-

Antibody-Drug Conjugates (ADCs): This linker can be incorporated into the design of ADCs to connect a cytotoxic payload to a monoclonal antibody, facilitating targeted delivery to cancer cells.

-

Other Drug Conjugates: The principles and protocols described herein can be adapted for the synthesis of other drug conjugates where a stable and well-defined linker is required.

Physicochemical Properties

| Property | Value |

| CAS Number | 162504-75-8 |

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.36 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound starting from commercially available materials.

Materials:

-

4-Piperidineacetic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dimethylformamide (DMF) (catalytic amount)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Boc Protection of 4-Piperidineacetic acid:

-

Suspend 4-piperidineacetic acid hydrochloride (1.0 eq) in DCM.

-

Add TEA (2.2 eq) and stir until the solid dissolves.

-

Add Boc₂O (1.1 eq) portion-wise and stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-piperidineacetic acid.

-

-

Esterification to Methyl N-Boc-4-piperidineacetate:

-

Dissolve N-Boc-4-piperidineacetic acid (1.0 eq) in methanol.

-

Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the methyl ester.

-

-